An In-depth Technical Guide to Copper Chlorophyllin B: Chemical Structure, Formula, and Synthesis
An In-depth Technical Guide to Copper Chlorophyllin B: Chemical Structure, Formula, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of copper chlorophyllin B, a semi-synthetic derivative of chlorophyll. It details its chemical properties, synthesis, and analytical characterization, with a focus on its structure and formula.
Chemical Structure and Formula
Copper chlorophyllin is a complex of water-soluble salts derived from chlorophyll, the green pigment in plants. The designation "B" in copper chlorophyllin B specifies the molecular structure. Natural chlorophylls exist in two primary forms, a and b. The structural difference between them is a functional group on the porphyrin ring: chlorophyll a has a methyl (-CH3) group, while chlorophyll b has a formyl (-CHO) group[1][2]. This distinction carries over to their copper chlorophyllin derivatives.
The core structure of copper chlorophyllin is a porphyrin ring, a large heterocyclic organic compound, with a central copper ion (Cu²⁺). This copper ion replaces the magnesium (Mg²⁺) ion naturally found in chlorophyll. The synthesis process also involves the saponification of chlorophyll, which removes the phytol tail and methyl ester groups, rendering the molecule water-soluble[1]. The resulting carboxyl groups are then neutralized to form sodium or potassium salts[1].
The chemical formula and molecular weight of copper chlorophyllin B can vary depending on its salt form (e.g., disodium, trisodium).
Table 1: Chemical Formula and Molecular Weight of Copper Chlorophyllin B Variants
| Compound Name | Chemical Formula (Acid Form) | Molecular Weight (Acid Form) | Chemical Formula (Trisodium Salt) | Molecular Weight (Trisodium Salt) |
| Copper Chlorophyllin B | C34H30CuN4O6[1] | 654.18 g/mol [1] | C34H29CuN4O7.3Na[][4] | 738.13 g/mol [][5] |
Note: Some sources may report slight variations in formulas and weights due to the complex nature of the commercial product, which is often a mixture.
Synthesis and Experimental Protocols
The production of sodium copper chlorophyllin B is a multi-step process that begins with the extraction of chlorophyll from plant sources.
2.1 Experimental Protocol: Synthesis of Sodium Copper Chlorophyllin
This protocol outlines the general steps for converting chlorophyll from plant material into water-soluble sodium copper chlorophyllin.
Materials:
-
Chlorophyll-rich plant material (e.g., spinach, alfalfa, nettles)[1]
-
Acetone[1]
-
Sodium hydroxide (NaOH)
-
Copper sulfate (CuSO₄) or Copper chloride (CuCl₂)
-
Hydrochloric acid (HCl)
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1-Butanol and Ethyl acetate (for extraction)[6]
-
Phosphate buffer (pH 7.5)[1]
Procedure:
-
Extraction of Chlorophyll:
-
Saponification:
-
Add a solution of sodium hydroxide to the chlorophyll extract.
-
Heat the mixture to facilitate the saponification reaction. This step cleaves the phytol tail and methyl ester groups from the chlorophyll molecule, creating water-soluble chlorophyllin salts[1].
-
-
Acidification and Copper Chelation:
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4[6]. This protonates the carboxyl groups.
-
Introduce an aqueous solution of a copper salt, such as copper sulfate. The copper ions will replace the magnesium ions at the center of the porphyrin ring, a process known as coppering.
-
-
Neutralization and Purification:
-
Neutralize the solution with NaOH to form the sodium salt of copper chlorophyllin.
-
The product can be purified through various methods, including solvent extraction and chromatography, to remove unreacted reagents and byproducts[6].
-
Workflow for Synthesis of Sodium Copper Chlorophyllin:
Analytical Characterization
Several analytical techniques are employed to identify and quantify copper chlorophyllin in various matrices.
Table 2: Analytical Methods for Copper Chlorophyllin Characterization
| Method | Purpose | Key Parameters |
| HPLC with Photodiode Array (PDA) Detection | Separation and quantification of chlorophyllin components.[7][8] | A prominent peak for Cu-isochlorine e4 is often observed. The mobile phase can be methanol:water with acetic acid, and detection is typically around 405 nm[6]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of specific chlorophyllin structures.[8] | Confirms the presence of Cu-chlorine e6 and other related compounds. |
| Atomic Absorption Spectrometry (AAS) | Quantification of the total copper content.[1][6][9] | The sample is ashed to remove organic matter, and the residual copper is dissolved and analyzed. |
| UV-Vis Spectrophotometry | Purity assessment and concentration determination.[1] | The maximum absorption is measured around 405 nm in a phosphate buffer at pH 7.5. |
Biological Activity and Signaling Pathways
Copper chlorophyllin exhibits several biological activities, including antioxidant and antimutagenic properties[10][11]. Its mechanism of action involves neutralizing free radicals and binding to potential carcinogens, thereby inhibiting their absorption[10][12][13].
Recent studies indicate that chlorophyllin can modulate key cellular signaling pathways, such as NF-κB and p53, which are critical in inflammation and apoptosis[14]. By inhibiting the NF-κB pathway, chlorophyllin can reduce the expression of pro-inflammatory cytokines. Its interaction with the p53 pathway can influence the expression of DNA repair proteins like PARP[14].
Diagram of Copper Chlorophyllin's Influence on Cellular Pathways:
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Sodium copper chlorophyllin B | HIV Protease | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and HPLC analysis of retail foods and beverages for copper chlorophyll (E141[i]) and chlorophyllin (E141[ii]) food colouring materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. What is Chlorophyllin Copper Sodium used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]
- 13. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Chlorophyllin - Wikipedia [en.wikipedia.org]
